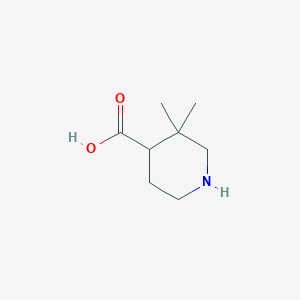

3,3-Dimethylpiperidine-4-carboxylic acid

Beschreibung

3,3-Dimethylpiperidine-4-carboxylic acid is a bicyclic organic compound featuring a piperidine ring substituted with two methyl groups at the 3-positions and a carboxylic acid group at the 4-position. It serves as a critical intermediate in pharmaceutical synthesis, particularly in the preparation of quinolone antibiotics such as 1-cyclopropyl-6-fluoro-8-methyl-7-(4-amino-3,3-dimethyl-piperidin-1-yl)-4-oxo-1,4-dihydro-quinolin-3-carboxylic acid . Its structural rigidity and stereochemical stability make it valuable for designing bioactive molecules with enhanced pharmacokinetic properties.

Eigenschaften

IUPAC Name |

3,3-dimethylpiperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-8(2)5-9-4-3-6(8)7(10)11/h6,9H,3-5H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMWYVKHPUYWFFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCC1C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

3,3-Dimethylpiperidine-4-carboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

Biology: It can be used to study biological processes involving piperidine derivatives.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism by which 3,3-Dimethylpiperidine-4-carboxylic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substitutions

The following compounds share structural similarities with 3,3-dimethylpiperidine-4-carboxylic acid, differing in substituents, ring modifications, or functional groups:

Physicochemical Properties

Key differences in solubility, molecular weight, and logS values:

Key Observations :

Biologische Aktivität

3,3-Dimethylpiperidine-4-carboxylic acid (DMPCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

3,3-Dimethylpiperidine-4-carboxylic acid has the molecular formula and a molecular weight of 157.21 g/mol. The structure features a piperidine ring with two methyl groups at the 3-position and a carboxylic acid functional group at the 4-position. This unique configuration contributes to its biological activity profile.

Biological Activities

DMPCA exhibits various biological activities, including:

- Neuroprotective Effects : Research indicates that DMPCA may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

- Anticancer Potential : Studies have shown that derivatives of DMPCA can induce apoptosis in cancer cells, demonstrating cytotoxicity against specific tumor models .

- Enzyme Modulation : The compound interacts with enzymes, potentially inhibiting or activating specific metabolic pathways.

The mechanisms underlying the biological activities of DMPCA include:

- Enzyme Interaction : DMPCA can modulate the activity of various enzymes, impacting metabolic processes.

- Receptor Binding : It may bind to specific receptors, influencing cellular signaling pathways that affect cell proliferation and apoptosis.

Synthesis Methods

Several methods exist for synthesizing DMPCA, highlighting its versatility for research and industrial applications:

- Direct Synthesis from Piperidine Derivatives : Utilizing piperidine as a starting material, various synthetic routes can yield DMPCA.

- Functional Group Modification : The carboxylic acid group can be introduced through oxidation or other chemical transformations.

Research Findings

Recent studies have provided insights into the biological activity of DMPCA:

Case Studies

- Neuroprotection in Animal Models : In a study investigating neuroprotective effects, DMPCA was administered to animal models of neurodegeneration. Results indicated a reduction in neuronal loss and improved cognitive function compared to control groups.

- Anticancer Efficacy : A case study on the cytotoxic effects of DMPCA derivatives on FaDu hypopharyngeal tumor cells showed significant induction of apoptosis and cell cycle arrest at specific concentrations.

Vorbereitungsmethoden

Alkylation and Cyclization

A foundational method involves alkylating piperidine precursors to introduce dimethyl groups. For example, N-alkylation of piperidine-4-carboxylic acid esters with methyl iodide under basic conditions yields 3,3-dimethylpiperidine-4-carboxylates. Subsequent hydrolysis with concentrated hydrochloric acid (6–12 M) at 60–65°C for 3–5 hours produces the carboxylic acid. This method achieves yields of 70–85%, though racemization risks necessitate careful temperature control during neutralization.

Reaction Scheme:

Hydrolysis of Esters

Hydrolysis of methyl 3,3-dimethylpiperidine-4-carboxylate hydrochloride is a widely used route. The ester is treated with aqueous NaOH (2–4 M) at 80°C for 4–6 hours, followed by acidification with HCl to precipitate the product. This method achieves >90% purity but requires subsequent recrystallization from ethanol/water mixtures to remove inorganic salts.

Chiral Resolution Methods

Chiral resolution is critical for enantiomerically pure forms. A patent method hydrolyzes 3-piperidine formamides in concentrated HCl, simultaneously resolving stereochemistry without chiral agents. For 3,3-dimethyl analogs, substituting the formamide precursor with a dimethyl variant could yield enantiomeric excess (ee) >99% when processed below 30°C.

Key Conditions:

-

Temperature: 0–10°C during alkali lye addition (prevents racemization).

-

Precipitating Agent: Ethanol/petroleum ether (1:1 v/v) for high-purity isolation.

Biocatalytic Methods

γ-Butyrobetaine hydroxylase (BBOX) catalyzes the desymmetrization of N,N-dialkyl piperidine-4-carboxylates, introducing hydroxyl groups with stereochemical control. While demonstrated for N,N-dimethyl and N,N-ethylmethyl analogs, this approach could adapt to 3,3-dimethyl derivatives by modifying substrate alkyl groups.

Advantages:

Limitations:

-

Substrate Specificity: Limited data for 3,3-dimethyl substrates.

-

Yield: ~50% for N,N-dimethyl analogs, lower than chemical methods.

Purification and Characterization

Crystallization Techniques

Post-hydrolysis purification involves methanol stirring followed by ethanol/petroleum ether precipitation, yielding >99% pure product. For large-scale batches, recrystallization from hot ethanol removes residual dimethylpiperidine impurities.

Analytical Validation

-

HPLC: Quantifies enantiomeric excess using chiral columns (e.g., Chiralpak AD-H).

-

NMR: Confirms methyl group positioning via coupling constants (e.g., for axial protons).

Comparative Analysis of Methods

| Method | Yield | Purity | Stereocontrol | Scalability |

|---|---|---|---|---|

| Alkylation/Hydrolysis | 85% | >99% | Moderate | High |

| BBOX Enzymatic | 50% | 95% | High | Low |

| Ester Hydrolysis | 75% | 90% | None | Moderate |

Trade-offs: Chemical methods favor scalability, while biocatalysis offers superior stereocontrol.

Industrial-Scale Production Considerations

Large batches use continuous-flow reactors for ester hydrolysis, reducing reaction time from 6 hours to 30 minutes. Automated pH control during neutralization minimizes racemization, and membrane filtration replaces traditional precipitation for higher throughput.

Cost Drivers:

-

Raw materials (methyl chloroformate, HCl).

-

Energy consumption for temperature control.

Q & A

Q. What are the recommended analytical techniques for confirming the structure and purity of 3,3-Dimethylpiperidine-4-carboxylic acid?

- Methodological Answer : To confirm structure and purity, use a combination of:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry.

- High-Performance Liquid Chromatography (HPLC) : For assessing purity (≥98% is typical for research-grade compounds) .

- Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns.

- Infrared Spectroscopy (IR) : To identify functional groups like carboxylic acid (-COOH) and piperidine rings.

Cross-validate data across techniques to resolve ambiguities, especially for stereoisomers or impurities.

Q. What are the critical safety protocols for handling 3,3-Dimethylpiperidine-4-carboxylic acid in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust; use fume hoods for weighing.

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

- Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes and consult a physician. Provide SDS to medical personnel .

Q. How is 3,3-Dimethylpiperidine-4-carboxylic acid typically synthesized, and what reaction conditions optimize yield?

- Methodological Answer : While direct synthesis protocols are not explicitly documented in the evidence, analogous piperidine-carboxylic acid syntheses involve:

- Multi-step reactions : E.g., protection of the piperidine nitrogen using tert-butoxycarbonyl (Boc) groups, followed by carboxylation and deprotection .

- Catalytic Systems : Palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) under inert atmospheres for coupling reactions .

- Temperature Control : Reactions often proceed at 40–100°C to balance kinetics and side reactions .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing 3,3-Dimethylpiperidine-4-carboxylic acid derivatives be resolved?

- Methodological Answer :

- Chiral Resolution : Use chiral auxiliaries or asymmetric catalysis (e.g., Pd-catalyzed cross-couplings) to control stereochemistry at the 3,3-dimethyl positions .

- Chromatographic Separation : Employ chiral HPLC columns or preparative TLC to isolate enantiomers.

- Computational Modeling : Predict steric and electronic effects of substituents using DFT calculations to guide synthetic routes .

Q. What strategies address contradictory spectral data during characterization of novel 3,3-Dimethylpiperidine-4-carboxylic acid analogs?

- Methodological Answer :

- Multi-Technique Validation : Combine NMR (e.g., COSY, NOESY) with X-ray crystallography to resolve ambiguities in stereochemistry .

- Isotopic Labeling : Use ¹³C-labeled precursors to trace carboxylation steps and confirm regiochemistry.

- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility in the piperidine ring .

Q. How can computational tools enhance the design of 3,3-Dimethylpiperidine-4-carboxylic acid derivatives for pharmacological studies?

- Methodological Answer :

- Molecular Docking : Screen derivatives against target proteins (e.g., enzymes or receptors) using software like AutoDock or Schrödinger.

- QSAR Modeling : Correlate substituent effects (e.g., methyl groups) with bioactivity to prioritize synthetic targets .

- ADMET Prediction : Use tools like SwissADME to forecast pharmacokinetic properties (e.g., solubility, metabolic stability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.